N'-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methylpropyl)oxamide
Overview
Description
N’-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methylpropyl)oxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a chloro-substituted phenyl ring, and an oxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methylpropyl)oxamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 2-methylpropylamine. The reaction is carried out in a non-chlorinated organic solvent that is inert towards isocyanates, such as toluene, at temperatures ranging from 20°C to 60°C. The reaction mixture is then heated to a maximum of 70°C to ensure complete conversion to the desired oxamide product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methylpropyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxamides with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chloro and trifluoromethyl groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Higher oxidation state oxamides.
Reduction: Amines and related derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N’-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methylpropyl)oxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methylpropyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and chloro groups enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 3,5-bis(trifluoromethyl)phenyl isocyanate
Uniqueness
N’-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methylpropyl)oxamide is unique due to the presence of both the oxamide functional group and the trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methylpropyl)oxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O2/c1-7(2)6-18-11(20)12(21)19-8-3-4-10(14)9(5-8)13(15,16)17/h3-5,7H,6H2,1-2H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLSYSASSMOHRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.